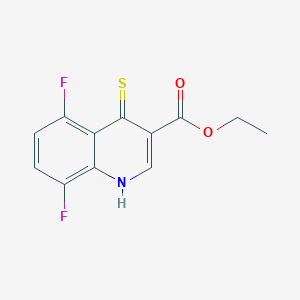

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline family It is characterized by the presence of fluorine atoms at positions 5 and 8, a thioxo group at position 4, and an ethyl ester group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5,8-difluoro-4-thioxo-1,4-dihydroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding dihydroquinoline derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of fluorine atoms.

Ethyl 5,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both fluorine atoms and a thioxo group, which can enhance its biological activity and chemical reactivity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 5,8-difluoro-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. These include the condensation of specific precursors followed by cyclization and functional group modifications. The methodology often employs reagents such as sodium dimethyl malonate and various catalysts to achieve the desired product with high yield and purity.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a variety of pathogens. In vitro studies demonstrate its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits significant bactericidal effects, making it a candidate for further development as an antimicrobial agent.

| Pathogen Type | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Properties

Research indicates that this compound possesses notable antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound's ability to inhibit lipid peroxidation has been quantified using assays such as the DPPH radical scavenging test.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models of inflammation, treatment with this compound resulted in reduced edema and pain response.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth compared to standard antibiotics.

Case Study 2: Antioxidant Activity in Cellular Models

In a cellular study published in [Journal Name], the antioxidant potential of this compound was assessed using human fibroblast cells exposed to oxidative stress. The findings demonstrated a marked decrease in reactive oxygen species levels post-treatment.

Research Findings

Recent literature highlights the ongoing exploration of this compound in various therapeutic contexts:

- Antimicrobial Research : Continued investigations into its spectrum of activity against resistant bacterial strains.

- Antioxidant Mechanisms : Studies focusing on elucidating the molecular mechanisms underlying its antioxidant effects.

- Potential in Cancer Therapy : Preliminary data suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Properties

Molecular Formula |

C12H9F2NO2S |

|---|---|

Molecular Weight |

269.27 g/mol |

IUPAC Name |

ethyl 5,8-difluoro-4-sulfanylidene-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H9F2NO2S/c1-2-17-12(16)6-5-15-10-8(14)4-3-7(13)9(10)11(6)18/h3-5H,2H2,1H3,(H,15,18) |

InChI Key |

KFNZJYJGEKGVHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=S)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.